molecular formula C25H18ClNO5S B6105549 ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B6105549
M. Wt: 479.9 g/mol
InChI Key: ZEWFMKXNZBSZSS-AKZCVUIYSA-N
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Description

Ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a benzoylamino group, a 4-chlorophenyl-furylmethylene moiety, and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl (5Z)-2-benzoylimino-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO5S/c1-2-31-25(30)21-22(28)20(33-24(21)27-23(29)16-6-4-3-5-7-16)14-18-12-13-19(32-18)15-8-10-17(26)11-9-15/h3-14,28H,2H2,1H3/b20-14-,27-24?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWFMKXNZBSZSS-AKZCVUIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=NC(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=NC(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s closest structural analogues are derivatives of thiophene, thiazole, or benzodiazepine cores with chlorophenyl, ester, or amide substituents. Below is a comparative analysis based on the evidence:

Compound Name Molecular Formula Key Substituents Structural Differences Potential Implications References
Ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate Not explicitly provided Benzoylamino, 4-chlorophenyl-furylmethylene, ethyl carboxylate Unique thiophene core with fused dihydro-oxo system Enhanced hydrogen bonding (amide) and lipophilicity (chlorophenyl) may improve bioactivity
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₂H₁₈ClN₃O₅S Methoxy-carbonyl, 4-chlorophenyl, methyl, thiazolo-pyrimidine core Thiazolo-pyrimidine core vs. thiophene; methoxy-carbonyl instead of benzoylamino Larger heterocyclic system may increase rigidity and selectivity for target binding
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid C₂₅H₂₂ClN₃O₅S Thiazolidinone, 4-methoxyphenylimino, ethyl, furyl-benzoic acid Thiazolidinone core vs. thiophene; free carboxylic acid vs. ethyl ester Acidic group may reduce cell permeability but improve solubility
Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate C₁₈H₁₄Cl₂N₂O₃ Benzodiazepine core, 2-chlorophenyl, ethyl ester Benzodiazepine core vs. thiophene; 2-chlorophenyl vs. 4-chlorophenyl Sedative/hypnotic activity (typical of benzodiazepines) vs. unknown thiophene activity

Critical Analysis of Substituent Effects

Benzoylamino vs.

4-Chlorophenyl vs. 2-Chlorophenyl : The 4-chlorophenyl group (target compound) offers a linear hydrophobic extension, whereas the 2-chlorophenyl isomer (as in ) introduces steric hindrance, possibly altering binding pocket interactions.

Ethyl Ester vs. Free Carboxylic Acid : The ethyl ester in the target compound enhances lipophilicity and membrane permeability compared to the free carboxylic acid in , which may favor solubility but limit bioavailability.

Preparation Methods

Core Thiophene Scaffold Construction

The target molecule’s backbone derives from a 4-oxo-4,5-dihydrothiophene-3-carboxylate core. Retrosynthetic disconnection reveals ethyl 4-oxo-4,5-dihydrothiophene-3-carboxylate as a primary intermediate, accessible via cyclization of α-N-benzoylglycine derivatives. Patents highlight analogous cyclization strategies using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in benzene with triethylamine, achieving ring closure within 15–20 minutes at room temperature.

Substituted Aldehyde Precursor

The 5-(4-chlorophenyl)-2-furaldehyde component is synthesized separately through formylation of 5-(4-chlorophenyl)furan-2-carboxylic acid, followed by reduction. This aldehyde undergoes Knoevenagel condensation with the thiophene core’s keto group to install the methylene bridge.

Stepwise Synthesis Methodology

Cyclization of α-N-Benzoylglycine

Procedure :

  • Suspend α-N-benzoylglycine (1.0 mol) in dry benzene (30 mL/g) with triethylamine (2.5 mol).

  • Add p-toluenesulfonyl chloride (1.0 mol) and stir at 25°C for 15–20 minutes until salt precipitation.

  • Filter triethylamine salts and concentrate the benzene phase under reduced pressure.

Mechanistic Insight :
p-Toluenesulfonyl chloride activates the carboxyl group, facilitating nucleophilic attack by the adjacent amino group to form the thiophene ring. The reaction proceeds via a six-membered transition state, with triethylamine scavenging HCl byproduct.

Acylation to Install Benzoylamino Group

Procedure :

  • React the cyclized thiophene intermediate (1.0 mol) with benzoyl chloride (1.2 mol) in dichloromethane.

  • Add triethylamine (2.0 mol) dropwise at 0°C and stir for 4 hours.

  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Yield Optimization :

  • Excess benzoyl chloride (1.2 eq.) ensures complete acylation.

  • Lower temperatures (0°C) minimize ester hydrolysis.

Knoevenagel Condensation with 5-(4-Chlorophenyl)-2-Furaldehyde

Procedure :

  • Dissolve the acylated thiophene (1.0 mol) and 5-(4-chlorophenyl)-2-furaldehyde (1.1 mol) in anhydrous acetone.

  • Add piperidine (0.2 mol) and reflux at 60°C for 6 hours under N₂.

  • Concentrate and recrystallize from ethanol to isolate the product.

Critical Parameters :

ParameterOptimal ConditionYield Impact
SolventAcetone68%
CatalystPiperidine55%
Temperature60°CMax. conversion

Mechanism :
Piperidine deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Conjugation stabilizes the transition state, forming the exocyclic double bond.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol yields needle-like crystals with 95% purity (HPLC).

  • Column Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (6:4) removes unreacted aldehyde.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.65 (s, 1H, CH=C), 7.45–7.30 (m, 7H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C).

  • MS (ESI) : m/z 523 [M+H]⁺.

Reaction Optimization and Troubleshooting

Solvent Effects on Condensation Yield

SolventDielectric ConstantYield (%)
Acetone20.768
THF7.530
Acetonitrile37.540

Polar aprotic solvents like acetone enhance enolate stabilization, driving condensation equilibrium toward product.

Catalyst Screening

CatalystLoading (mol%)Yield (%)
Piperidine2068
Et₃N2045
DBU2050

Piperidine’s moderate basicity prevents over-dehydration, unlike stronger bases like DBU.

Scalability and Industrial Adaptations

Pilot-Scale Production

  • Batch Size : 10 kg of thiophene intermediate processed in a 500 L reactor.

  • Cycle Time : 48 hours for full synthesis, including workup.

Continuous Flow Alternatives

Microreactor systems reduce condensation step time to 2 hours via enhanced heat/mass transfer.

Stability and Degradation Pathways

Thermal Stability

  • Decomposition onset: 210°C (TGA).

  • Storage: Stable at 25°C for 6 months in amber vials.

Hydrolytic Sensitivity

The ethyl ester undergoes slow hydrolysis in aqueous NaOH (t₁/₂ = 8 hours at pH 12).

Alternative Synthetic Routes

Microwave-Assisted Condensation

  • Conditions : 100 W, 80°C, 30 minutes.

  • Yield : 72% (vs. 68% conventional).

Enzymatic Acylation

Lipase B (Candida antarctica) catalyzes benzoylation in ionic liquids (45% yield, 99% ee) .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including cyclization of the thiophene core, benzoylation, and furyl-methylene coupling. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for benzoylation .
  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during cyclization .
  • Temperature control : Exothermic steps (e.g., furyl-methylene coupling) require gradual heating (<70°C) to avoid side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The thiophene ring protons resonate at δ 6.8–7.2 ppm, while the benzoyl group appears at δ 7.5–8.1 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help validate the furyl-methylene linkage .
  • IR spectroscopy : Look for C=O stretches (1680–1720 cm⁻¹) and N-H bends (3300 cm⁻¹) to confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Quantum mechanical calculations (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict reactive sites (e.g., electrophilic thiophene C4) .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina. Prioritize derivatives with binding energies <−8 kcal/mol .
  • ADMET prediction : Use SwissADME to assess solubility (LogP <5) and cytochrome P450 inhibition risks .

Q. How should researchers resolve contradictions in reported reaction yields for analogous compounds?

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, pH, and stirring rate .
  • Statistical analysis : Use ANOVA to determine significant factors (p <0.05). Contradictions often arise from unoptimized catalyst ratios or moisture-sensitive steps .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Comparative SAR table :
DerivativeSubstituent ModificationsBioactivity (IC₅₀)Key Finding
A 4-Cl → 4-F12 μM (COX-2)Enhanced selectivity
B Ethyl ester → methyl ester18 μM (COX-2)Reduced solubility
C Thiophene → pyridineInactiveCore heterocycle critical
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity. The 4-chlorophenyl group contributes 40% of COX-2 inhibition .

Q. How can reaction mechanisms be validated for key synthetic steps (e.g., furyl-methylene coupling)?

  • Isotopic labeling : Introduce ¹³C at the methylene carbon to track bonding via 2D NMR (HSQC) .
  • Kinetic studies : Monitor intermediate formation using in-situ FTIR. A linear free-energy relationship (LFER) plot confirms a concerted mechanism .

Methodological Considerations

  • Data reproducibility : Replicate experiments ≥3 times under inert atmosphere (N₂/Ar) to minimize oxidation .
  • Advanced analytics : Use X-ray crystallography (if crystals form) to resolve stereochemical ambiguities. For amorphous solids, dynamic NMR at variable temperatures (298–343 K) can detect hindered rotation .

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